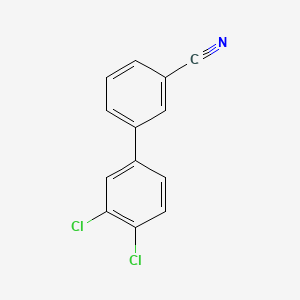

3-(3,4-Dichlorophenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAILQQUZKYPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742893 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-36-1 | |

| Record name | 3',4'-Dichloro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 3 3,4 Dichlorophenyl Benzonitrile

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like 3-(3,4-dichlorophenyl)benzonitrile.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation. The molecule consists of two phenyl rings connected by a single bond, allowing for rotational freedom. The dihedral angle between the planes of the benzonitrile (B105546) and the 3,4-dichlorophenyl rings is a key parameter.

Geometry optimization is an iterative process that calculates the energy and forces on each atom, adjusting their positions until a stationary point on the potential energy surface is found. scm.comarxiv.org For molecules with rotational freedom, a conformational analysis or potential energy surface scan is performed by systematically rotating the dihedral angle and optimizing the geometry at each step. This helps in identifying the global minimum energy structure as well as any other stable conformers. In similar biphenyl (B1667301) systems, the lowest energy conformation is often a twisted arrangement, which balances the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the rings.

Table 1: Illustrative Optimized Geometrical Parameters for a Biphenyl System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (inter-ring) | 1.49 | - | - |

| C-Cl | 1.74 | - | - |

| C≡N | 1.15 | - | - |

| C-C-C (ring) | - | ~120 | - |

| Dihedral (ring-ring) | - | - | ~30-50 |

Note: These are typical values for similar structures and may not represent the exact values for this compound.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For conjugated systems like this compound, the HOMO-LUMO gap is influenced by the extent of π-conjugation across the two aromatic rings. libretexts.org DFT calculations are a common method for determining these orbital energies and the resulting energy gap. reddit.combeilstein-journals.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Dichlorophenyl Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like nitrogen and chlorine) and are susceptible to electrophilic attack. nih.gov Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. nih.gov Green and yellow areas represent intermediate or near-zero potential. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrile group and the chlorine atoms, and positive potential on the hydrogen atoms of the phenyl rings. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. nsmsi.iruni-rostock.de

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions. In this compound, significant interactions would be expected between the lone pairs of the chlorine and nitrogen atoms and the antibonding π* orbitals of the aromatic rings, as well as between the π orbitals of the two rings. nsmsi.ir This analysis provides quantitative insight into charge delocalization and the nature of intramolecular bonding. researchgate.net

Quantum Chemical Topology and Wavefunction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. muni.cz A key feature of this analysis is the identification of critical points in the electron density, where the gradient of the density is zero. muni.cz

A bond critical point (BCP) located on the path of maximum electron density between two nuclei indicates the presence of a chemical bond. uobaghdad.edu.iq The properties of the electron density at the BCP, such as its magnitude (ρb) and its Laplacian (∇²ρb), provide information about the nature of the bond. uobaghdad.edu.iqrsc.org

Shared interactions (covalent bonds) are typically characterized by a relatively high ρb and a negative Laplacian (∇²ρb < 0), indicating a concentration of electron density.

Closed-shell interactions (ionic bonds, van der Waals forces, hydrogen bonds) are associated with a low ρb and a positive Laplacian (∇²ρb > 0), signifying a depletion of electron density in the internuclear region. frontiersin.org

For this compound, QTAIM analysis can be used to characterize the covalent C-C, C-H, C-Cl, and C-N bonds, as well as weaker non-covalent interactions that may influence its conformation and crystal packing. rsc.orgufs.ac.za

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Non-Covalent Interaction (NCI) Index Analysis for Weak Interactions

Non-covalent interactions (NCIs) play a crucial role in the stabilization of molecular structures. The Reduced Density Gradient (RDG) analysis is a powerful tool to visualize and understand these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The analysis is based on the electron density and its derivatives.

In the context of substituted benzonitriles and related structures, NCI analysis reveals the intricate network of interactions that govern their solid-state packing and molecular recognition. For instance, in structures containing phenyl and nitrile groups, H⋯C, H⋯H, H⋯Cl, and H⋯N contacts are often the most significant contributors to crystal packing. nih.gov The green elliptical plates in RDG plots typically indicate weak van der Waals interactions, while other colors can signify stronger attractive or repulsive forces. tandfonline.com

A summary of typical non-covalent interactions and their energetic contributions found in related molecular crystals is presented in the table below.

| Interaction Type | Typical Contribution to Crystal Packing | Interaction Energy (kcal/mol) |

| H···C | High | Variable |

| H···H | High | Variable |

| H···Cl | Substantial | Variable |

| H···N | Significant | Variable |

| C-H···π | Forms strong dimers | up to -9.5 |

Data is generalized from studies on similar molecular structures and may not be specific to this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between molecules over time, MD provides insights into the dynamic behavior of systems, including conformational changes and intermolecular interactions.

The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly impact its physical and chemical properties. Conformational analysis involves studying the different conformations and their relative energies. pharmacy180.com Molecules can exist in various conformations due to rotation around single bonds, with some being more stable (lower in energy) than others. libretexts.org

For molecules in the liquid phase, MD simulations can reveal the dominant conformations and the dynamics of interconversion between them. osti.gov The study of benzonitrile in the liquid state, for example, has shown evidence of local antiparallel configurations, where the nitrile groups of adjacent molecules orient in opposite directions. stanford.edu These structures are influenced by Coulombic interactions between the nitrile group and hydrogen atoms on neighboring molecules. stanford.edu

In the solid state, the conformational landscape is more restricted, but MD simulations can still provide valuable information about molecular packing and phase transitions. The study of cyclic systems, for instance, shows that conformational changes aim to minimize eclipsing interactions. pharmacy180.com

| Conformation Type | Description | Relative Energy |

| Staggered | Atoms or groups are at a 60° dihedral angle, minimizing steric hindrance. libretexts.org | Lower |

| Eclipsed | Atoms or groups are at a 0° dihedral angle, leading to higher steric strain. libretexts.org | Higher |

| Anti | Two large groups are 180° apart, representing the most stable staggered conformation. libretexts.org | Lowest |

| Gauche | Two large groups are 60° apart, a less stable staggered conformation. libretexts.org | Higher than anti |

This table presents general concepts of conformational analysis and may not directly represent the specific energy values for this compound.

MD simulations are particularly useful for studying the dynamic nature of intermolecular interactions. These simulations can track the formation and breaking of non-covalent bonds, such as hydrogen bonds and van der Waals interactions, over time. rsc.org

In simulations of liquid benzonitrile, it has been observed that collective reorientation, influenced by intermolecular interactions, is a dominant factor in the liquid's dynamics after a few picoseconds. osti.govstanford.edu The simulations can also quantify the strength and lifetime of specific interactions, providing a detailed picture of the molecular environment. For example, in liquid benzonitrile, significant Coulombic interactions between the nitrile group and adjacent hydrogen atoms play a role in forming antiparallel structures. stanford.edu

Thermochemical Properties and Reaction Pathway Modeling

Computational chemistry provides powerful tools for investigating the thermochemical properties of molecules and modeling the pathways of chemical reactions. These methods allow for the calculation of reaction energies, activation barriers, and the exploration of potential energy surfaces.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It can be employed to calculate the energies of reactants, products, and transition states, which in turn allows for the determination of reaction energies (the difference in energy between products and reactants) and activation energies (the energy barrier that must be overcome for a reaction to occur). growingscience.commdpi.com

The Arrhenius equation relates the rate constant of a chemical reaction to the activation energy and temperature. uri.edu By calculating activation energies, chemists can predict the feasibility and rate of a reaction under different conditions. For example, in cycloaddition reactions, the calculated activation energies for different possible pathways can predict which regioisomer will be favored kinetically. mdpi.com

| Parameter | Description | Method of Calculation |

| Reaction Energy (ΔE) | The difference in energy between the products and reactants. | DFT calculations of optimized geometries. mdpi.com |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. uri.edu | Calculated from the energy difference between the transition state and reactants. mdpi.com |

This table outlines the general principles of calculating reaction and activation energies.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. rsc.org By mapping the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the pathways that connect them. researchgate.netrsc.org

Exploring the PES is crucial for understanding reaction mechanisms and predicting the outcome of synthetic transformations. researchgate.net For example, in the study of cycloaddition reactions, the analysis of the minimum energy paths on the PES can indicate the preferred regioisomer, which is often in agreement with experimental findings. mdpi.com Computational methods like DFT are often used to construct these surfaces. rsc.org

The generation of accurate multi-dimensional PESs for medium-sized molecules can be computationally expensive. However, methods like Symmetry-Adapted Perturbation Theory based on Density Functional Theory (SAPT(DFT)) have shown to be efficient and accurate for this purpose. rsc.org

Crystallographic Studies and Supramolecular Architecture of 3 3,4 Dichlorophenyl Benzonitrile

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique would provide invaluable insights into the molecular geometry and packing of 3-(3,4-Dichlorophenyl)benzonitrile.

The core structure of this compound consists of a benzonitrile (B105546) ring and a 3,4-dichlorophenyl ring linked by a C-C single bond. Due to steric hindrance between the ortho hydrogen atoms on adjacent rings, free rotation around this bond is restricted. Consequently, the molecule is expected to adopt a non-planar conformation in the solid state. The degree of this twist is defined by the torsional angle (dihedral angle) between the planes of the two aromatic rings. In similar biphenyl (B1667301) systems, these angles typically range from 20° to 60°, balancing the effects of crystal packing forces and intramolecular steric repulsion.

Illustrative Data for Molecular Conformation

| Parameter | Expected Value |

|---|

This table presents expected values based on crystallographic data of analogous compounds, as specific experimental data for this compound is not publicly available.

Illustrative Crystallographic Data Table

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 10.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1033 |

This table contains hypothetical but representative data for a molecule of this type to illustrate the format of crystallographic parameters. Experimental data for this compound is not publicly available.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, or crystal packing, is directed by a variety of weak intermolecular interactions. These interactions collectively determine the stability and physical properties of the crystalline material.

Aromatic rings in adjacent molecules can interact through π–π stacking, which is a significant contributor to the crystal packing of many aromatic compounds. These interactions are typically not a perfectly cofacial "sandwich" arrangement but are often offset, with the centroid of one ring positioned over the edge of another (parallel-displaced). This arrangement helps to minimize electrostatic repulsion. Both the benzonitrile and the dichlorophenyl rings are expected to participate in such interactions, contributing to the formation of a stable, layered structure.

The presence of two chlorine atoms on one of the phenyl rings introduces the possibility of halogen bonding, a highly directional and influential non-covalent interaction. The chlorine atoms possess a region of positive electrostatic potential (a σ-hole) opposite the C-Cl bond, which can interact favorably with electron-rich regions of neighboring molecules. Several types of halogen bonds are anticipated:

Cl⋯Cl Interactions: These can be either Type I (where the C-Cl⋯Cl angles are equal) or the more common Type II (where one C-Cl⋯Cl angle is acute and the other is obtuse), which is indicative of a true halogen bond.

C—Cl⋯π Interactions: The electrophilic region of a chlorine atom can interact with the electron-rich π-system of an adjacent aromatic ring.

C—Cl⋯N Interactions: The chlorine atom can also act as a halogen bond donor to the nitrogen atom of the nitrile group, which serves as a Lewis base.

These halogen bonds are expected to be key synthons in directing the crystal packing, often linking molecules into one-, two-, or three-dimensional networks.

Illustrative Data for Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | C-H (aromatic) | N (nitrile) | 2.5 - 2.8 |

| π–π Stacking | Centroid (Ring 1) | Centroid (Ring 2) | 3.4 - 3.8 |

| Halogen Bond | C-Cl | Cl | 3.3 - 3.6 |

This table provides expected ranges for intermolecular contact distances based on known structures of similar compounds, as specific experimental data for this compound is not publicly available.

Other Weak Noncovalent Interactions (e.g., van der Waals, C—H⋯π)

Furthermore, the presence of aromatic rings (both the benzonitrile and the dichlorophenyl moieties) suggests the potential for C—H⋯π interactions. These interactions, where a C-H bond acts as a weak hydrogen-bond donor to the electron-rich π-system of an adjacent aromatic ring, are crucial in directing the three-dimensional arrangement of molecules in many organic crystals nih.gov. An analysis would detail the specific geometries of these interactions, including donor-acceptor distances and angles, to ascertain their role in the supramolecular assembly. Other potential interactions for investigation would include halogen bonds (C—Cl⋯N or C—Cl⋯π) and π-π stacking interactions between the aromatic rings.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice nih.govnih.govmdpi.com. By mapping properties onto a surface defined by the molecule's electron distribution, one can gain a detailed understanding of the crystal packing environment.

2D Fingerprint Plots for Specific Interaction Type Quantification

A key output of Hirshfeld analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts in the crystal. researchgate.net This plot is generated by plotting the distance from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The resulting plot provides a visual "fingerprint" of the crystal packing, with distinct regions corresponding to specific types of interactions (e.g., H⋯H, C⋯H, Cl⋯H).

For this compound, this analysis would yield a table quantifying the relative contributions of each type of contact to the total Hirshfeld surface area. For example, a hypothetical breakdown might look like the following:

| Interaction Type | Contribution (%) |

| H···H | 40.5 |

| Cl···H | 22.1 |

| C···H | 15.8 |

| C···C | 7.3 |

| N···H | 5.2 |

| Cl···Cl | 2.5 |

| Other | 6.6 |

| Note: This table is illustrative and not based on experimental data. |

Such a table would allow for a quantitative comparison of the various forces at play, highlighting the most significant interactions governing the crystal's structure.

Visualization of Interaction Domains on the Hirshfeld Surface

The Hirshfeld surface can be color-mapped with various properties to visualize interaction domains. A common mapping is dnorm, which highlights intermolecular contacts shorter than the sum of the van der Waals radii. On a dnorm surface, intense red spots indicate close contacts, such as strong hydrogen bonds or other significant short interactions nih.gov. White regions represent contacts close to the van der Waals separation, and blue regions indicate longer contacts. This visualization would allow for the direct identification of the key interaction points on the molecular surface of this compound, providing a clear picture of how individual molecules dock with their neighbors.

Crystal Engineering Principles and Design Considerations

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions.

Directed Assembly for Desired Crystal Architectures

Directed assembly aims to control the crystallization process to produce a specific crystal structure with tailored properties (e.g., for applications in nonlinear optics or pharmaceuticals). This can be achieved by modifying the molecule itself (e.g., adding or changing functional groups to promote certain interactions) or by altering crystallization conditions (e.g., solvent, temperature, additives). A discussion in this area would explore hypothetical modifications to the this compound scaffold that could be used to favor specific packing motifs, such as promoting strong π-π stacking or designing specific halogen-bonded networks to build predictable one-, two-, or three-dimensional supramolecular architectures. uea.ac.uk

Reactivity and Derivatization of 3 3,4 Dichlorophenyl Benzonitrile

Transformations Involving the Nitrile Group

The nitrile (-C≡N) group is a versatile functional handle that can be converted into several other important chemical moieties, including carboxylic acids, amides, and amines. It also readily participates in cycloaddition reactions to form various five-membered heterocycles.

The hydrolysis of the nitrile group in 3-(3,4-Dichlorophenyl)benzonitrile can be achieved under either acidic or basic conditions. The reaction typically proceeds in a stepwise manner, first yielding an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or with harsher conditions.

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. tardigrade.in Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. acs.org The initial product in both pathways is 3-(3,4-Dichlorophenyl)benzamide. Continued heating in the presence of acid or base will lead to the formation of 3-(3,4-Dichlorophenyl)benzoic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). For related compounds, complete conversion to the carboxylic acid has been achieved by heating with aqueous sodium hydroxide.

Table 1: Representative Hydrolysis Reactions of Nitriles

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Partial Hydrolysis | H₂SO₄ (conc.), H₂O, heat | 3-(3,4-Dichlorophenyl)benzamide |

The nitrile group can be reduced to a primary amine, yielding [3-(3,4-Dichlorophenyl)phenyl]methanamine. This transformation is a valuable method for introducing a flexible aminomethyl group. Common methods for this reduction include catalytic hydrogenation and reduction with metal hydrides.

Catalytic hydrogenation typically employs catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method is often preferred for its milder conditions. Alternatively, powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can achieve the reduction effectively. In some cases, the use of CO₂ pressure during hydrogenation can protect the newly formed primary amine from reacting further to form secondary amines. acs.org

Table 2: Reagents for the Reduction of this compound

| Reagent | Conditions | Product |

|---|---|---|

| H₂ / Pd-C | Solvent (e.g., Ethanol), Pressure | [3-(3,4-Dichlorophenyl)phenyl]methanamine |

The nitrile group of this compound can undergo [3+2] cycloaddition reactions with 1,3-dipolar species to construct five-membered heterocyclic rings, which are significant scaffolds in medicinal chemistry.

Amidoxime (B1450833) and Oxadiazole Formation: A key intermediate for heterocycle synthesis is the corresponding amidoxime. This compound can be converted to 3-(3,4-Dichlorophenyl)benzamidoxime by reaction with hydroxylamine (B1172632), often in the presence of a base. redalyc.orguem.br This amidoxime is a versatile precursor for the synthesis of 1,2,4-oxadiazoles. For instance, condensation of the amidoxime with carboxylic acid esters or acid chlorides yields 3,5-disubstituted-1,2,4-oxadiazoles. redalyc.orgmdpi.com Specifically, 3-(3,4-dichlorophenyl)-5-substituted-1,2,4-oxadiazoles have been synthesized by reacting 3,4-dichlorobenzamidoxime with appropriate esters or acid chlorides. mdpi.comresearchgate.net

Table 3: Synthesis of 1,2,4-Oxadiazole (B8745197) Derivatives

| Step | Reactant | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | NH₂OH·HCl, Base (e.g., Triethylamine), Ethanol, Reflux | 3-(3,4-Dichlorophenyl)benzamidoxime |

| 2 | 3-(3,4-Dichlorophenyl)benzamidoxime | R-COCl, Pyridine (B92270), RT | 3-(3,4-Dichlorophenyl)-5-R-1,2,4-oxadiazole |

Tetrazole Formation: The synthesis of 5-[3-(3,4-Dichlorophenyl)phenyl]-1H-tetrazole can be achieved through the [3+2] cycloaddition of an azide (B81097) source, typically sodium azide (NaN₃), to the nitrile group. researchgate.net This reaction often requires a catalyst to proceed at a reasonable rate. Various catalytic systems, including Lewis acids like zinc chloride (ZnCl₂) or transition metal complexes, have been developed to facilitate this transformation under homogeneous or heterogeneous conditions. researchgate.netvaia.comscielo.org.za The tetrazole ring is considered a bioisostere of a carboxylic acid group, making this transformation particularly relevant in drug design. nih.govacs.org

Table 4: Catalytic Systems for Tetrazole Synthesis from Nitriles

| Catalyst System | Reagents | General Conditions |

|---|---|---|

| Ammonium Chloride | NaN₃, NH₄Cl | DMF, heat |

| Lewis Acids (e.g., ZnCl₂, AlCl₃) | NaN₃ | DMF or solvent-free, heat |

Reactions at the Aromatic Rings

The this compound molecule contains two distinct aromatic rings, both of which are substituted with electron-withdrawing groups. This electronic characteristic significantly influences their susceptibility and regioselectivity towards substitution reactions.

Electrophilic aromatic substitution (EAS) on this compound is expected to be challenging due to the deactivating nature of the substituents on both rings. masterorganicchemistry.com The reaction involves the attack of an electrophile (e.g., NO₂⁺ for nitration, SO₃ for sulfonation) on the π-system of one of the aromatic rings. vaia.comed.ac.uk

Benzonitrile (B105546) Ring: The nitrile (-CN) group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. mdpi.com

Dichlorophenyl Ring: The two chlorine atoms are also deactivating due to their inductive electron withdrawal. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (arenium ion). chemistrysteps.com

The chlorine atoms on the 3,4-dichlorophenyl ring serve as potential leaving groups for nucleophilic aromatic substitution (SₙAr). This type of reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. pressbooks.pub In this compound, the entire 3-cyanophenyl substituent acts as an electron-withdrawing group, which should activate the dichlorinated ring towards nucleophilic attack.

The reaction would proceed via the addition of a strong nucleophile (e.g., an alkoxide, thiolate, or amine) to the carbon bearing a chlorine atom, followed by the elimination of the chloride ion to restore aromaticity. pressbooks.pubbeilstein-journals.org High temperatures are often required for SₙAr reactions on dichlorobenzene derivatives. The regioselectivity would depend on the relative stability of the Meisenheimer intermediates formed from attack at the C-3 vs. C-4 position of the dichlorophenyl ring.

Table 5: Potential Nucleophilic Aromatic Substitution

| Nucleophile | General Conditions | Potential Product(s) |

|---|---|---|

| Sodium Methoxide (NaOMe) | High Temperature (e.g., in DMF or NMP) | 3-(3-Chloro-4-methoxyphenyl)benzonitrile and/or 3-(4-Chloro-3-methoxyphenyl)benzonitrile |

Role as a Building Block in Complex Organic Synthesis

The unique structural features of this compound make it a valuable precursor for the synthesis of more complex molecules, including heterocyclic scaffolds and other elaborate aromatic systems. ontosight.airug.nl

Precursor for Heterocyclic Scaffolds

The nitrile group in this compound is a versatile functional group that can participate in various cyclization reactions to form a wide array of heterocyclic systems. mdpi.com For example, it can serve as a starting material for the synthesis of oxadiazoles. The condensation of a related compound, 3,4-dichlorobenzamidoxime, with methyl 1H-indole-5-carboxylate in a superbasic medium (NaOH/DMSO) yields 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. mdpi.com This highlights the potential of the dichlorophenyl nitrile moiety to be incorporated into medicinally relevant heterocyclic structures. openmedicinalchemistryjournal.comnih.gov

Furthermore, the dichlorophenyl substituent itself can be a key pharmacophore in biologically active molecules. mdpi.com The synthesis of various nitrogen-containing heterocycles often utilizes dichlorophenyl derivatives as starting materials. nih.gov

Intermediate in Multi-Step Synthesis of Aromatic Compounds

In multi-step syntheses, the order of reactions is crucial for achieving the desired substitution pattern on an aromatic ring. libretexts.orglibretexts.org The functional groups present in this compound—the meta-directing nitrile group and the ortho,para-directing chloro groups—dictate the regioselectivity of subsequent electrophilic aromatic substitution reactions. libretexts.org

Conclusion and Future Research Directions

Summary of Key Academic Findings on 3-(3,4-Dichlorophenyl)benzonitrile

Academic exploration of this compound has primarily focused on its role as a core fragment in the synthesis of more complex, biologically active molecules. The parent compound itself remains largely uncharacterized experimentally in public databases. However, research on its derivatives demonstrates the value of the 3-(3,4-dichlorophenyl) moiety in drug discovery.

Notably, derivatives incorporating this structure have been synthesized and evaluated for potent biological activities. For instance, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, a molecule synthesized from a precursor derived from 3,4-dichlorobenzonitrile, has been identified as a highly selective and potent inhibitor of human monoamine oxidase B (MAO-B), suggesting potential therapeutic applications in neurodegenerative disorders like Parkinson's disease. mdpi.com Furthermore, other complex heterocyclic systems containing the 3,4-dichlorophenyl group linked to a benzonitrile-related structure have been investigated for their potential antioxidant and anti-inflammatory properties. sphinxsai.com The recurring appearance of this scaffold in compounds designed as anti-cancer agents also underscores its importance in medicinal chemistry. nih.gov

While direct experimental spectroscopic data for this compound is not widely reported, theoretical studies and analysis of its analogs provide predicted characterization data. Density Functional Theory (DFT) calculations predict a structure where the two aromatic rings are largely coplanar to maximize conjugation, with intermolecular interactions in the solid state likely governed by π-π stacking and halogen bonding.

| Predicted Spectroscopic Data | Characteristic Feature | Predicted Wavenumber/Shift | Notes |

| FT-IR | Nitrile (C≡N) stretch | ~2250 cm⁻¹ | Strong, sharp absorption expected. |

| Aromatic C-H bending | ~800–900 cm⁻¹ | Out-of-plane deformation. | |

| C-Cl stretching | ~600–650 cm⁻¹ | Asymmetric and symmetric modes. | |

| FT-Raman | Aromatic ring vibrations | ~1600 cm⁻¹ | C=C stretching. |

| ¹H NMR | Aromatic protons (benzonitrile) | 7.2–7.8 ppm | Multiplet. |

| Aromatic protons (dichlorophenyl) | 7.4–7.7 ppm | Multiplet. | |

| ¹³C NMR | Nitrile carbon (C≡N) | ~110–120 ppm | |

| Chlorine-substituted carbons | 135–145 ppm | ||

| Data based on predictions for this compound as reported in academic literature. |

Unaddressed Challenges and Open Questions

The most significant challenge surrounding this compound is the scarcity of direct empirical data. The majority of available information is either predictive or extrapolated from its more complex derivatives or structural isomers. This gap presents several open questions:

Validation of Predictions: The synthesis and full experimental characterization (including single-crystal X-ray diffraction, NMR, and IR spectroscopy) of the parent compound are necessary to validate the currently predicted structural and spectroscopic data.

Intrinsic Biological Activity: While its derivatives show significant biological activity, the intrinsic activity of this compound itself against targets like MAO-B or cancer cell lines is unknown. Investigating the parent compound could provide a valuable baseline for structure-activity relationship (SAR) studies.

Isomer Comparison: A systematic comparative study of the physicochemical and biological properties of different dichlorophenyl benzonitrile (B105546) isomers (e.g., 3,4-dichloro vs. 2,4-dichloro or 3,5-dichloro) has not been thoroughly conducted. Such research would clarify the specific role of the chlorine substitution pattern on the molecule's electronic distribution, receptor binding affinity, and reactivity.

Metabolic Profile: For any potential therapeutic application, understanding the metabolic fate of the 3-(3,4-dichlorophenyl) core is crucial. This remains an unaddressed area of research.

Potential for Novel Synthetic Methodologies

While established methods for synthesizing biaryl nitriles exist, the exploration of novel, more efficient, and sustainable methodologies for this compound and its derivatives is a promising research avenue. Drawing from syntheses of related compounds, several modern approaches could be applied. researchgate.net

Microwave-assisted organic synthesis (MAOS), which has been used to prepare related benzonitriles, could significantly reduce reaction times and potentially improve yields. sphinxsai.comgoogle.com The use of unconventional reaction media, such as the superbasic NaOH/DMSO system employed in the synthesis of a 1,2,4-oxadiazole (B8745197) derivative, could unlock new reaction pathways. mdpi.com

Furthermore, the field is moving towards advanced catalytic systems. The application of heterogeneous catalysts, such as magnetic nanoparticle-supported acid catalysts used for producing triarylmethanes from dichlorophenyl aldehydes, could be adapted for related Friedel-Crafts reactions or other C-C bond-forming strategies to build the core structure. thieme-connect.com This approach offers advantages in catalyst recovery and reuse, aligning with the principles of green chemistry.

Emerging Avenues in Theoretical and Computational Studies

Theoretical and computational chemistry offers a powerful, non-invasive toolkit to probe the properties of this compound in greater detail, especially given the lack of experimental data. Building on preliminary DFT work, several advanced computational studies could provide deep insights.

Molecular docking simulations could be employed to predict the binding affinity and orientation of this compound within the active sites of various biological targets, such as MAO-B or proteins implicated in cancer pathways. tandfonline.com This would help prioritize experimental screening and guide the design of new, more potent derivatives.

Advanced DFT studies can go beyond simple geometry optimization to map the Molecular Electrostatic Potential (MEP), identifying sites susceptible to nucleophilic and electrophilic attack, and analyze the frontier molecular orbitals (HOMO-LUMO) to understand charge transfer and reactivity. tandfonline.comresearchgate.net Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure, revealing the stabilizing effects of hyper-conjugative interactions. researchgate.net These computational tools are routinely applied to analogous structures and represent a clear path forward for this compound. mdpi.com

| Computational Technique | Application for this compound |

| Density Functional Theory (DFT) | Predict molecular geometry, reaction mechanisms, and vibrational spectra. mdpi.com |

| Molecular Docking | Assess potential binding modes and affinities to biological targets (e.g., enzymes, receptors). tandfonline.com |

| Molecular Electrostatic Potential (MEP) | Identify electron-rich and electron-poor regions to predict reactive sites. researchgate.net |

| HOMO-LUMO Analysis | Determine electronic excitation properties and charge transfer characteristics. tandfonline.com |

| Natural Bond Orbital (NBO) Analysis | Analyze charge delocalization and intramolecular stabilizing interactions. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulate electronic absorption spectra and study behavior in different solvents. tandfonline.com |

Future Prospects in Supramolecular Chemistry and Materials Design

The structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry and materials science. The planar, aromatic system is predisposed to engage in π-π stacking, while the chlorine atoms can participate in halogen bonding—a highly directional and specific non-covalent interaction. The nitrile group is a well-known hydrogen bond acceptor.

A particularly promising avenue is the use of this molecule as a guest in host-guest systems. Recent research has demonstrated the precise recognition of various benzonitrile derivatives by phosphorylated cavitand macrocycles, where C-H⋯N interactions with the nitrile group are a key binding motif. nih.gov Investigating the encapsulation of this compound within such hosts could lead to the development of molecular sensors or controlled release systems.

In materials science, benzonitrile derivatives have been studied for applications such as corrosion inhibition. researchgate.net The electron-rich aromatic rings and heteroatoms in this compound could facilitate its adsorption onto metal surfaces, suggesting its potential as a novel corrosion inhibitor for carbon steel or other alloys. Furthermore, analogous dichlorophenyl compounds are being explored for the creation of new materials with specific electronic or optical properties, an area where this compound could also be investigated. evitachem.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(3,4-Dichlorophenyl)benzonitrile, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential halogenation and coupling reactions. For example, nitration of toluene derivatives followed by chlorination and Ullmann coupling with benzonitrile precursors can yield the target compound. Key reaction parameters include temperature (80–120°C), catalyst selection (e.g., copper iodide for coupling), and solvent polarity (dimethylformamide enhances aryl coupling efficiency). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm), while nitrile carbons resonate at ~115–120 ppm. Chlorine substituents induce deshielding in adjacent carbons.

- IR Spectroscopy : A sharp C≡N stretch at ~2220 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z 262 (C₁₃H₈Cl₂N⁺) and fragment ions (e.g., loss of Cl groups) validate the structure .

Q. What are the common chemical reactions involving this compound?

- Reactivity Profile :

- Nitrile Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine (3-(3,4-Dichlorophenyl)benzylamine).

- Electrophilic Substitution : Chlorine groups direct meta/para substitution in aromatic rings under Friedel-Crafts or nitration conditions.

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids enable functionalization of the biphenyl scaffold .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

- Methodology :

- Continuous Flow Reactors : Improve heat/mass transfer, reducing side reactions (e.g., dehalogenation).

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability.

- By-Product Recovery : Acidic workup recovers HCl generated during nitrile formation, aligning with green chemistry principles .

Q. What computational approaches predict the biological interactions of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., nitrile as an electrophile).

- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity (e.g., hepatotoxicity risk due to Cl substituents) .

Q. How do structural modifications impact the compound’s bioactivity in medicinal chemistry?

- Structure-Activity Relationship (SAR) :

- Nitrile → Amine Conversion : Increases solubility but may reduce blood-brain barrier penetration.

- Chlorine Substitution : 3,4-Dichloro groups enhance receptor binding affinity (e.g., kinase inhibition) compared to mono-chloro analogs.

- Biphenyl Rigidity : Introducing methyl groups at the ortho position restricts rotation, improving target selectivity .

Q. What analytical methods quantify this compound in environmental samples?

- Methodology :

- HPLC-UV/Vis : Use a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) with detection at 254 nm.

- LC-MS/MS : MRM transitions (m/z 262 → 227 for quantification) achieve detection limits of 0.1 ppb in soil/water matrices.

- Degradation Studies : Monitor photolytic breakdown products (e.g., hydroxylated derivatives) using high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.